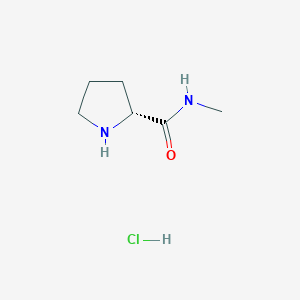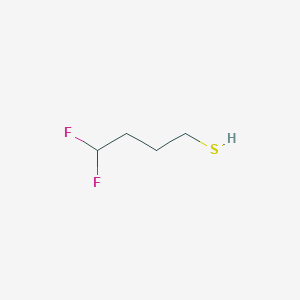
N-Methyl-D-prolinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D-prolinamide hydrochloride is a chemical compound with the molecular formula C6H12N2O·HCl and a molecular weight of 164.63 g/mol . It is a solid compound that is typically stored at room temperature. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-prolinamide hydrochloride involves the amidation of L-proline in organic media using ammonia and a biocatalyst . This process is racemization-free and scalable, making it suitable for industrial production. The reaction conditions include the use of an immobilized enzyme variant, such as CalBopt-24 T245S, and ammonia in 2-methyl-2-butanol at 70°C . The choice of solvent is crucial as it influences the solubility of the substrate and the stability of the enzyme preparation .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a biocatalytic one-pot transformation of acids into amides without substrate activation . This method is highly desirable due to its efficiency and minimal waste production. The process involves the use of immobilized enzymes and specific reaction conditions to achieve high conversion rates and excellent optical purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-D-prolinamide hydrochloride undergoes various chemical reactions, including amidation, oxidation, and reduction . The amidation process is particularly significant as it involves the transformation of acids into amides using biocatalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonia, biocatalysts such as CalBopt-24 T245S, and solvents like 2-methyl-2-butanol . The reaction conditions typically involve temperatures around 70°C and specific solvent choices to ensure optimal solubility and stability .
Major Products Formed: The major product formed from the amidation reaction of this compound is L-prolinamide, a key intermediate in drug synthesis . This product is obtained with high optical purity and minimal waste production, making it suitable for various industrial applications .
Applications De Recherche Scientifique
N-Methyl-D-prolinamide hydrochloride is used in a wide range of scientific research applications, including chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of various compounds. In biology, it is used in the study of enzyme-catalyzed reactions and protein synthesis. In medicine, it serves as an intermediate in the synthesis of pharmaceuticals. In industry, it is used in the production of polymers and other synthetic materials .
Mécanisme D'action
The mechanism of action of N-Methyl-D-prolinamide hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the amidation process, where it transforms acids into amides using biocatalysts . This process is crucial for the synthesis of various compounds, including pharmaceuticals and polymers .
Comparaison Avec Des Composés Similaires
N-Methyl-D-prolinamide hydrochloride can be compared with other similar compounds such as L-prolinamide and other proline derivatives . What sets this compound apart is its high optical purity and minimal waste production during synthesis . Additionally, the use of biocatalysts in its production makes it a more environmentally friendly option compared to traditional chemical synthesis methods .
List of Similar Compounds:- L-prolinamide
- N-Methyl-L-prolinamide
- D-prolinamide
- N-Methyl-D-proline
Propriétés
Numéro CAS |
1986576-34-4; 66877-05-2 |
|---|---|
Formule moléculaire |
C6H13ClN2O |
Poids moléculaire |
164.63 |
Nom IUPAC |
(2R)-N-methylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-3-2-4-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H/t5-;/m1./s1 |
Clé InChI |
PRQAIVKHRVEJPG-NUBCRITNSA-N |
SMILES |
CNC(=O)C1CCCN1.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic Acid](/img/structure/B2806698.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2806705.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid](/img/structure/B2806708.png)
![1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2806710.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)

![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)
